![molecular formula C10H14ClNO2 B3246499 3-[Methyl(phenyl)amino]propanoic acid hydrochloride CAS No. 178450-80-1](/img/structure/B3246499.png)

3-[Methyl(phenyl)amino]propanoic acid hydrochloride

Übersicht

Beschreibung

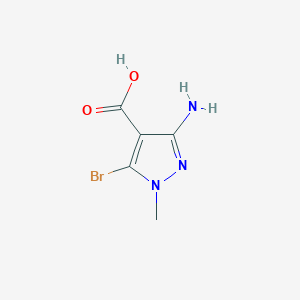

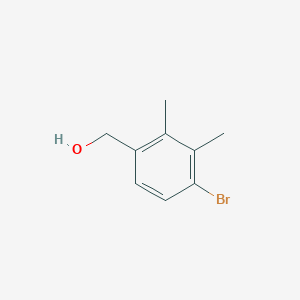

3-[Methyl(phenyl)amino]propanoic acid hydrochloride is a chemical compound with the CAS Number: 178450-80-1 and a molecular weight of 215.68 . It is a derivative of the naturally occurring amino acid gamma-aminobutyric acid (GABA) and is commonly used in studies of cell physiology and biochemistry.

Synthesis Analysis

The synthesis of 3-[methyl(phenyl)amino]propanoic acid derivatives has been explored for various applications, including the synthesis of potential antidepressants and the preparation of neurotoxins. Phenylpropanoic acid can be prepared from cinnamic acid by hydrogenation .Molecular Structure Analysis

The linear formula of 3-[Methyl(phenyl)amino]propanoic acid hydrochloride is C10H14ClNO2 .Physical And Chemical Properties Analysis

3-[Methyl(phenyl)amino]propanoic acid hydrochloride is a solid at room temperature. It should be stored in an inert atmosphere at room temperature .Wissenschaftliche Forschungsanwendungen

Aminopeptidase N/CD13 Inhibitors

This compound has been used in the design and synthesis of novel 3-amino-2-hydroxyl-3-phenylpropanoic acid derivatives as Aminopeptidase N (APN/CD13) inhibitors . APN/CD13 is overexpressed on tumor cells and plays a critical role in tumor invasion, metastasis, and tumor angiogenesis .

Antimicrobial Candidates

Derivatives of this compound have shown promising results as scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens . These derivatives demonstrated substantial activity against Candida auris, with minimum inhibitory concentrations ranging from 0.5 to 64 µg/mL .

Synthesis of Monoisomeric Phthalocyanines

It has been used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads .

Bio-production of 3-Aminopropionic Acid

This compound has been used in the bio-production of 3-Aminopropionic acid (3-APA) from fumaric acid using Bacillus megaterium . 3-APA has wide applications in food, cosmetics, pharmaceuticals, chemical, and polymer industries .

Sensitive Fluorescent Substrate

In Chinese literature, it has been reported that this compound is used as a sensitive fluorescent substrate for wasabi peroxidase and other peroxidases .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is “Warning”. Hazard statements include H302-H315-H319-H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust, gas, or vapors, and avoiding contact with skin and eyes .

Wirkmechanismus

Target of Action

Similar compounds have been found to targetLeukotriene A4 Hydrolase (LTA4H) , a rate-limiting enzyme in the production of Leukotriene B4, an inflammatory mediator .

Mode of Action

Based on the structure and properties of similar compounds, it can be hypothesized that it may interact with its target enzyme, potentially inhibiting its function and thereby reducing the production of inflammatory mediators .

Biochemical Pathways

If it indeed targets lta4h as suggested, it would affect theLeukotriene biosynthesis pathway , leading to a decrease in the production of Leukotriene B4, a potent inflammatory mediator .

Result of Action

If it acts as an inhibitor of lta4h, it could potentially reduce inflammation by decreasing the production of leukotriene b4 .

Eigenschaften

IUPAC Name |

3-(N-methylanilino)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-11(8-7-10(12)13)9-5-3-2-4-6-9;/h2-6H,7-8H2,1H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBLOJVFMUQAGEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC(=O)O)C1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Methylphenyl)[4-(propan-2-yl)phenyl]iodanium chloride](/img/structure/B3246435.png)

![(2-Azabicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B3246502.png)

![Tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate](/img/structure/B3246526.png)